molecular formula C16H20N2O2S B8499628 N-(4-aminobutyl)biphenyl-4-sulfonamide CAS No. 871113-72-3

N-(4-aminobutyl)biphenyl-4-sulfonamide

Cat. No.: B8499628
CAS No.: 871113-72-3
M. Wt: 304.4 g/mol
InChI Key: UHRPJKWBNMHTKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-aminobutyl)biphenyl-4-sulfonamide is a synthetic sulfonamide derivative of interest in medicinal chemistry and biochemical research. Its molecular structure, which incorporates a biphenyl core and a flexible aminobutyl chain, is designed to interact with enzyme active sites, particularly carbonic anhydrases . Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide and are recognized as therapeutic targets for a range of conditions, including epilepsy, glaucoma, obesity, and cancer . The primary research value of this compound is its potential as a potent and selective inhibitor of various CA isozymes. The sulfonamide group (SO₂NH₂) is known to coordinate with the zinc ion in the active site of carbonic anhydrases, thereby blocking its catalytic activity . This mechanism is well-established for sulfonamide-based inhibitors. Research into closely related biphenyl sulfonamide analogs has demonstrated remarkable inhibition potency against cancer-associated isoforms such as hCA-IX and hCA-XII, which are overexpressed in hypoxic solid tumors and are involved in pH regulation, tumor survival, and metastasis . These analogs have shown IC₅₀ values in the sub-micromolar range, in some cases exhibiting significantly greater potency than the standard inhibitor acetazolamide . Furthermore, a structurally similar compound, identified as a carbonic anhydrase 2 inhibitor, supports the research focus on this chemical class for enzyme inhibition studies . This reagent is presented as a high-purity chemical tool for in vitro research applications, including enzyme inhibition assays, kinetic studies, and structure-activity relationship (SAR) investigations. It is intended for use by qualified researchers in a controlled laboratory setting. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

871113-72-3

Molecular Formula

C16H20N2O2S

Molecular Weight

304.4 g/mol

IUPAC Name

N-(4-aminobutyl)-4-phenylbenzenesulfonamide

InChI

InChI=1S/C16H20N2O2S/c17-12-4-5-13-18-21(19,20)16-10-8-15(9-11-16)14-6-2-1-3-7-14/h1-3,6-11,18H,4-5,12-13,17H2

InChI Key

UHRPJKWBNMHTKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NCCCCN

Origin of Product

United States

Synthetic Methodologies for N 4 Aminobutyl Biphenyl 4 Sulfonamide

Established Synthetic Pathways for Sulfonamide Formation

The creation of the core sulfonamide linkage (-SO₂-NH-) is a well-understood process in organic chemistry, with two primary strategies being particularly relevant.

The most conventional and widely employed method for synthesizing sulfonamides is the reaction between a sulfonyl chloride and a primary or secondary amine. libretexts.orgcbijournal.com This reaction, often known as the Hinsberg reaction, involves the amine acting as a nucleophile that attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. wikipedia.org

For the specific synthesis of N-(4-aminobutyl)biphenyl-4-sulfonamide, this pathway would involve the reaction of biphenyl-4-sulfonyl chloride with a suitable aminobutyl precursor. The reaction is typically conducted in the presence of a base, such as aqueous sodium hydroxide (B78521) or sodium carbonate, to neutralize the hydrochloric acid (HCl) generated as a byproduct. wikipedia.orgnih.govnih.gov The primary amine group is highly reactive in this context. cbijournal.com

General Reaction Scheme: Biphenyl-4-sulfonyl chloride + H₂N-(CH₂)₄-NH₂ → this compound + HCl

This method is effective, though the nucleophilicity of the amine can vary depending on the groups attached to it. cbijournal.com

An alternative approach involves the N-alkylation of a pre-formed sulfonamide. In this strategy, a sulfonamide containing an N-H bond is reacted with an alkylating agent, such as an alkyl halide, to form the C-N bond. researchgate.net For the target molecule, this could involve reacting biphenyl-4-sulfonamide with a 4-halobutyl-amine derivative where the second amine group is appropriately protected.

More advanced and environmentally benign N-alkylation methods utilize alcohols as the alkylating agents through a "borrowing hydrogen" or "hydrogen autotransfer" process. researchgate.netionike.com This reaction is typically catalyzed by transition metal complexes, including those based on copper, iron, or iridium. ionike.comrsc.orgionike.com The mechanism involves the catalyst temporarily removing hydrogen from the alcohol to form an aldehyde in situ. The sulfonamide then condenses with the aldehyde to form an N-sulfonylimine intermediate, which is subsequently reduced by the previously "borrowed" hydrogen to yield the N-alkylated product and regenerate the catalyst. researchgate.netionike.com Water is the only byproduct in this process. researchgate.net

Key Features of N-Alkylation via Borrowing Hydrogen:

Atom Economy: High atom economy with water as the sole byproduct. researchgate.net

Catalysts: Requires transition metal catalysts (e.g., Mn, Fe, Cu, Ir). researchgate.netionike.comrsc.orgionike.com

Reagents: Uses readily available and often less toxic alcohols instead of alkyl halides. ionike.com

Adaptations and Novel Approaches for Biphenyl-Sulfonamide Synthesis

Modern synthetic chemistry seeks to improve upon established methods by increasing efficiency, reducing environmental impact, and facilitating the rapid generation of diverse molecular structures.

Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a powerful tool for accelerating the synthesis of biphenyl (B1667301) sulfonamide derivatives. ijcce.ac.irijcce.ac.ir The use of ultrasonic irradiation promotes the reaction between biphenyl sulfonyl chloride and various primary amines, often resulting in significantly reduced reaction times and excellent product yields. ijcce.ac.irresearchgate.net This technique is considered a green methodology due to its efficiency and often milder reaction conditions compared to conventional heating. ijcce.ac.ir Studies have demonstrated that ultrasound can accelerate the formation of various biphenyl sulfonamides, showcasing its utility as a modern synthetic tool. ijcce.ac.irnih.gov

Table 1: Comparison of Sonochemical vs. Conventional Synthesis for Sulfonamides
MethodTypical Reaction TimeTypical YieldKey Advantage
Sonochemical (Ultrasound)20-30 minutes researchgate.net>85% researchgate.netRapid, high yield, green methodology ijcce.ac.irresearchgate.net
Conventional StirringSeveral hoursVariableWell-established, no special equipment

Modular synthesis is a strategic approach that builds complex molecules from discrete, interchangeable building blocks or "modules." acs.org This strategy is exceptionally valuable in medicinal chemistry for the rapid development of compound libraries and the exploration of structure-activity relationships. nih.govacs.org

For the biphenyl-sulfonamide scaffold, a modular approach allows for the systematic variation of different structural components. A two-step, modular route can be envisioned where key building blocks are combined to generate a diverse set of analogs. acs.org This could involve:

Module A: A variety of substituted biphenyl precursors (e.g., biphenyl Grignard reagents).

Module B: A sulfur-containing linker (e.g., a specialized sulfinylamine reagent). acs.orgorganic-chemistry.org

Module C: A diverse set of amines, such as derivatives of 1,4-diaminobutane (B46682) with different substituents.

By combining different versions of each module, a large number of analogs related to this compound can be synthesized efficiently. This convergent approach is highly attractive for creating collections of novel compounds for biological screening. acs.org

Table 2: Conceptual Modular Synthesis for Biphenyl-Sulfonamide Analogs
Module A (Biphenyl Unit)Module B (Linker)Module C (Amine Unit)Potential Product
Biphenyl-SO₂--(CH₂)₄-NH₂This compound
4'-Methoxybiphenyl-SO₂--(CH₂)₄-NH₂N-(4-aminobutyl)-4'-methoxybiphenyl-4-sulfonamide
Biphenyl-SO₂--(CH₂)₅-NH₂N-(5-aminopentyl)biphenyl-4-sulfonamide
4'-Chlorobiphenyl-SO₂--(CH₂)₃-NH₂N-(3-aminopropyl)-4'-chlorobiphenyl-4-sulfonamide

In Vitro Pharmacological Investigations and Biological Targets

Preclinical Biological Activity Spectrum of Related Compounds in Vitro

Antimicrobial Efficacy (Antibacterial, Antifungal)

Biphenyl (B1667301) sulfonamide derivatives have demonstrated significant potential as antimicrobial agents. ijcce.ac.ir Studies have shown that these compounds exhibit varying degrees of efficacy against a range of bacterial and fungal strains. ijcce.ac.irnih.gov For example, certain synthesized biphenyl sulfonamide derivatives showed notable antibacterial activity, with some being particularly effective against S. typhi. ijcce.ac.ir In terms of antifungal properties, significant activity has been observed against strains like A. fumigatus. ijcce.ac.ir The sulfonamide functional group is a key pharmacophore in many drugs and is recognized for its role in producing biologically active molecules with antimicrobial properties. researchgate.netnih.gov

The introduction of different substituents to the biphenyl sulfonamide scaffold can significantly influence the antimicrobial spectrum and potency. Research on various derivatives has highlighted compounds with good activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. researchgate.netnih.govjpionline.org

Compound TypeTested OrganismActivity NotedReference
Biphenyl sulfonamide derivativesS. typhiSignificant antibacterial activity (MIC = 20-25 µg/disc for active compounds) ijcce.ac.ir
Biphenyl sulfonamide derivativesA. fumigatusSignificant antifungal activity (MIC = 50 µg/disc for active compound) ijcce.ac.ir
Substituted biphenyl-sulfonamidesAspergillus niger, A. flavus, A. fumigatusGood antifungal activity researchgate.net
Substituted biphenyl-sulfonamidesEscherichia coli, Staphylococcus aureus, Bacillus subtilisDecent antibacterial activities researchgate.net
Piprazinyl cyano biphenyl derivativesBacterial and Fungal strainsGood antibacterial and antifungal activity nih.gov
ArylsulfonamidesCandida albicans, Candida glabrataFungistatic and fungicidal activity nih.gov

Antioxidant Properties

The antioxidant potential of biphenyl sulfonamide derivatives has been evaluated using methods such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. ijcce.ac.irresearchgate.net Several studies have reported that compounds within this class possess good to noteworthy antioxidant activity. ijcce.ac.irnih.gov In one study, a particular biphenyl sulfonamide derivative containing a phenylhydrazine (B124118) moiety exhibited remarkable antioxidant activity, showing a higher percentage of DPPH radical scavenging activity than the standard compound, butylated hydroxytoluene (BHT). ijcce.ac.ir The presence of specific functional groups appears to be a key determinant of the antioxidant capacity of these molecules. ijcce.ac.ir

Compound/DerivativeAssayKey FindingReference
Biphenyl sulfonamide derivative 6DPPH radical scavengingMost active with 93.57% RSA and IC50 of 0.0140 mg/mL ijcce.ac.ir
Hydrazide-based sulfonamide derivativesDPPH radical scavengingSome compounds demonstrated excellent antioxidant activity, with one being more active than standard ascorbic acid researchgate.net
2-(biphenyl-4-yl)imidazo[1,2-a]benzimidazolesLPO inhibition, ABTS radical scavengingHigh antioxidant activity, with LPO inhibitory activity comparable to dibunol rrpharmacology.ru
Sulfanilamide derivativesAntioxidant assaysCompound 5d showed the highest antioxidant activity (90.7397 ± 0.0732 µg/mL) nih.gov

Antimalarial Activity

The sulfonamide group is a well-established pharmacophore in antimalarial drugs. biointerfaceresearch.comnih.gov Various derivatives containing this moiety have been synthesized and tested for their in vitro activity against Plasmodium falciparum, the deadliest species of malaria parasite. nih.govmalariaworld.org Research has shown that compounds comprising a primary benzene (B151609) sulfonamide fragment can effectively inhibit both drug-sensitive (3D7) and drug-resistant (Dd2) strains of the parasite. nih.gov Similarly, pyrimidine-tethered sulfonamide derivatives have demonstrated strong antimalarial activity against both chloroquine-sensitive and resistant strains. malariaworld.org The development of novel sulfonamides continues to be a promising strategy to combat the spread of drug-resistant malaria. malariaworld.orgresearchgate.net

Anticoagulant and Antifibrinolytic Potential

Recent studies have explored the effects of sulfonamide-based compounds on hemostasis. It has been found that the introduction of a sulfonamide group to certain molecular scaffolds can lead to beneficial effects on coagulation parameters. nih.gov For instance, some sulfonamide-based derivatives of metformin (B114582) have been shown to possess anticoagulant properties by affecting parameters such as factor X and antithrombin III activity. nih.gov The chemical modification of existing drug scaffolds with sulfonamide moieties that include alkyl substituents has resulted in novel derivatives with desirable anticoagulant activity. nih.gov This suggests that the biphenyl-sulfonamide structure could be a valuable template for designing new agents with potential applications in managing thrombotic disorders.

Antitumor and Anticancer Activity

There is currently no specific scientific literature detailing the in vitro antitumor or anticancer activities of N-(4-aminobutyl)biphenyl-4-sulfonamide. The sulfonamide functional group is a key feature in a variety of compounds that have been explored for their potential as anticancer agents. mdpi.comnih.gov These agents have been shown to target various biological pathways involved in cancer progression, including angiogenesis and cell cycle regulation. mdpi.comresearchgate.net

Derivatives of the biphenyl scaffold have also been synthesized and evaluated for their anticancer properties, with some showing activity against various cancer cell lines. mdpi.com However, the specific combination of the 4-aminobutyl and biphenyl-4-sulfonamide moieties in this compound has not been the subject of published antitumor or anticancer studies. Research on other sulfonamide derivatives has identified various mechanisms of action, such as the inhibition of specific enzymes or disruption of cellular signaling pathways. nih.govmdpi.com Without dedicated in vitro studies on this compound, its potential efficacy and biological targets in the context of cancer remain undetermined.

Structure Activity Relationship Sar Studies of N 4 Aminobutyl Biphenyl 4 Sulfonamide Analogues

Conformational Analysis and Pharmacophore Modeling

To understand the SAR at a three-dimensional level, researchers employ computational techniques like conformational analysis and pharmacophore modeling. Conformational analysis, using methods such as molecular mechanics calculations and NMR spectroscopy, helps determine the preferred low-energy shapes and orientations of the molecule, such as the torsion angles between the phenyl rings of the biphenyl (B1667301) group. nih.gov

Pharmacophore modeling identifies the essential spatial arrangement of chemical features required for biological activity. pharmacophorejournal.com For sulfonamide-based inhibitors, a typical pharmacophore model might include features such as hydrogen bond acceptors, hydrophobic groups, and aromatic rings. pharmacophorejournal.comnih.gov In one study on sulfonamide chalcone (B49325) derivatives, a five-featured pharmacophore model was developed that highlighted the crucial role of the sulfonamide NH group in binding to the active site of α-glucosidase. nih.gov Such models serve as valuable tools for virtual screening of compound libraries to discover new, potent analogues. nih.gov

Modulation of Molecular Features and Their Biological Implications

The deliberate modification of molecular features based on SAR and computational insights allows for the fine-tuning of a compound's biological profile. A primary goal is often to enhance therapeutic efficacy while minimizing adverse effects.

A successful example of this approach is the introduction of specific substituents to improve a compound's safety profile. Adding terminal sulfonamide groups to certain antiviral compounds significantly lowered their cytotoxicity without compromising their primary activity. nih.gov Similarly, in a series of inhibitors for the Keap1-Nrf2 protein-protein interaction, the addition of various substituents at the C2-position of the core structure consistently led to improved potency. nih.gov The use of versatile building blocks like amino acids in the synthesis of sulfonamides provides a platform to create diverse structures with tailored pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties. nih.gov This strategic modulation of molecular features is a cornerstone of modern drug discovery, enabling the transformation of a promising lead compound into a viable drug candidate.

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein, to form a stable complex. This method is crucial for understanding the binding mode of a potential drug molecule and for predicting its binding affinity. For compounds like N-(4-aminobutyl)biphenyl-4-sulfonamide, molecular docking simulations can identify key interactions with the amino acid residues in the active site of a target protein.

In studies involving similar biphenyl (B1667301) sulfonamide derivatives, molecular docking has been successfully employed to investigate their binding to various enzymes. For instance, docking studies of biphenyl sulfonamides with targets such as dihydropteroate (B1496061) synthase (DHPS) and carbonic anhydrase II (CA II) have revealed important binding interactions. ijcce.ac.ir These interactions often include:

Hydrogen Bonds: The sulfonamide group is a potent hydrogen bond donor and acceptor, often forming crucial interactions with polar residues in the active site. The amino group in the butyl chain of this compound could also participate in hydrogen bonding.

Hydrophobic Interactions: The biphenyl group provides a large hydrophobic surface that can interact favorably with nonpolar pockets within the protein's active site.

Pi-Pi Stacking: The aromatic rings of the biphenyl moiety can engage in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

A typical molecular docking workflow involves preparing the 3D structures of both the ligand (this compound) and the target protein, followed by a search algorithm to explore various binding poses of the ligand in the active site. A scoring function is then used to rank the poses based on their predicted binding affinity.

Interaction TypePotential Interacting Groups on this compound
Hydrogen BondingSulfonamide (-SO2NH-), Amino (-NH2)
Hydrophobic InteractionsBiphenyl rings, Butyl chain
Pi-Pi StackingBiphenyl rings

Molecular Dynamics Simulations for Binding Mode Analysis

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, offering deeper insights into the stability of the binding mode predicted by molecular docking. By simulating the movements of atoms and molecules, MD can assess the conformational changes in both the ligand and the protein upon binding and evaluate the stability of their interactions.

For a complex of this compound with a target protein, an MD simulation would typically be run for several nanoseconds. The stability of the complex is often evaluated by monitoring parameters such as the root-mean-square deviation (RMSD) and the root-mean-square fluctuation (RMSF) of the atomic positions. A stable binding is generally indicated by low and converging RMSD values for the ligand and the protein backbone throughout the simulation. nih.gov

MD simulations can also be used to calculate the binding free energy, providing a more accurate prediction of the binding affinity than docking scores alone. These simulations can reveal the role of solvent molecules in the binding process and identify key water-mediated interactions.

MD Simulation ParameterInformation Gained
Root-Mean-Square Deviation (RMSD)Stability of the ligand's binding pose and the overall protein structure.
Root-Mean-Square Fluctuation (RMSF)Flexibility of different regions of the protein and the ligand.
Binding Free Energy CalculationMore accurate prediction of binding affinity.

Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and reactivity of molecules. These calculations can provide detailed information about the distribution of electrons within a molecule, which governs its chemical properties and reactivity.

For this compound, DFT calculations can be used to determine a variety of electronic properties, including:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's ability to donate or accept electrons. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP): The MEP map visualizes the electrostatic potential on the surface of the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is valuable for predicting how the molecule will interact with other molecules, including its biological target. researchgate.net

Atomic Charges: DFT can calculate the partial charges on each atom in the molecule, providing further insight into its reactivity and intermolecular interactions.

These calculations are typically performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311G++(d,p)) to solve the Schrödinger equation for the molecule. researchgate.netresearchgate.net

Quantum Chemical PropertySignificance for this compound
HOMO-LUMO Energy GapIndicator of chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP)Predicts sites for electrophilic and nucleophilic attack and intermolecular interactions.
Atomic Partial ChargesProvides insight into the molecule's polarity and potential for electrostatic interactions.

Structure-Based Virtual Screening Methodologies

Structure-based virtual screening (SBVS) is a computational strategy used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. This approach relies on the 3D structure of the target protein, which is used to dock and score a multitude of virtual compounds.

The biphenyl-sulfonamide scaffold has been identified as a promising starting point for the development of inhibitors for various targets through virtual screening campaigns. nih.gov A typical SBVS workflow to identify molecules similar to or with improved properties over this compound would involve:

Target Selection and Preparation: A protein target of interest is chosen, and its 3D structure is obtained from a repository like the Protein Data Bank (PDB) or generated through homology modeling.

Compound Library Preparation: A large database of chemical compounds is prepared for docking. This can include commercially available compounds or custom-designed virtual libraries.

Molecular Docking: The entire library of compounds is docked into the active site of the target protein.

Hit Identification and Filtering: The docked compounds are ranked based on their docking scores. The top-ranking compounds, referred to as "hits," are then subjected to further filtering based on drug-like properties (e.g., Lipinski's rule of five) and visual inspection of their binding modes. nih.gov

Experimental Validation: The most promising hits are then acquired or synthesized for experimental testing to confirm their biological activity.

This methodology allows for the efficient exploration of a vast chemical space to discover novel compounds with desired biological activities, potentially including derivatives or analogs of this compound.

Advanced Analytical and Spectroscopic Characterization in Research

Spectroscopic Techniques for Structural Elucidation (NMR, IR, Mass Spectrometry, UV-Vis)

Spectroscopic methods are fundamental to the structural elucidation of organic molecules. Each technique provides unique insights into the molecular framework, functional groups, and electronic properties of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic compounds in solution. For N-(4-aminobutyl)biphenyl-4-sulfonamide, both ¹H NMR and ¹³C NMR would provide definitive structural confirmation.

¹H NMR: The proton NMR spectrum would exhibit characteristic signals for each type of proton in the molecule. Based on data from analogous biphenyl (B1667301) sulfonamides, the aromatic protons of the biphenyl group would appear as a series of multiplets in the downfield region, typically between 7.33 and 7.98 ppm. ijcce.ac.ir The proton of the sulfonamide group (SO₂-NH) is expected to appear as a singlet or triplet (depending on coupling with the adjacent methylene (B1212753) group) in the range of 5.71 to 8.90 ppm. ijcce.ac.ir The protons of the aminobutyl chain would be found in the upfield region. The methylene group attached to the sulfonamide nitrogen (-NH-CH₂ -) would likely resonate around 3.0-3.5 ppm, while the terminal amine protons (-NH₂ ) and the other methylene groups (-CH₂ -CH₂ -CH₂ -NH₂) would appear at distinct chemical shifts further upfield. nih.gov

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing distinct signals for each carbon atom. The aromatic carbons of the biphenyl moiety would generate a series of signals in the approximate range of 127 to 147 ppm. rsc.org The aliphatic carbons of the butyl chain would appear in the upfield region, typically between 20 and 50 ppm. nih.gov For instance, studies on similar sulfonamides show aliphatic carbons resonating at values such as 27.49 ppm. nih.gov

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts Note: The following table presents expected chemical shift ranges based on data from analogous compounds.

GroupTechniqueExpected Chemical Shift (δ, ppm)Reference Compounds
Biphenyl Aromatic Protons¹H NMR7.33 - 7.98Biphenyl Sulfonamide Derivatives ijcce.ac.ir
Sulfonamide Proton (SO₂-NH)¹H NMR5.71 - 8.90Biphenyl Sulfonamide Derivatives ijcce.ac.ir
Aliphatic Protons (Butyl Chain)¹H NMR1.50 - 3.50General N-alkyl sulfonamides nih.gov
Biphenyl Aromatic Carbons¹³C NMR127 - 1474-nitro-1,1'-biphenyl rsc.org
Aliphatic Carbons (Butyl Chain)¹³C NMR20 - 50({4-nitrophenyl}sulfonyl)tryptophan nih.gov

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display several characteristic absorption bands confirming its key structural features.

SO₂ Group: The sulfonamide group would be identified by two strong, characteristic stretching vibrations: the asymmetric stretching band typically appearing in the range of 1370–1300 cm⁻¹ and the symmetric stretching band between 1270–1100 cm⁻¹. ijcce.ac.ir

N-H Group: The N-H bonds would also produce distinct signals. The stretching vibration of the secondary sulfonamide (R-SO₂-NH-R) and the primary amine (-NH₂) would be visible in the region of 3400–3200 cm⁻¹. ijcce.ac.ir N-H bending vibrations can also be observed at lower wavenumbers.

S-N Stretching: The stretching vibration of the sulfur-nitrogen bond is typically observed in the 924–906 cm⁻¹ region. researchgate.net

Aromatic C=C: Aromatic C=C stretching bands from the biphenyl rings would be present in the 1605–1470 cm⁻¹ range. ijcce.ac.ir

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Using techniques like Electrospray Ionization (ESI), the mass spectrum of this compound would show a prominent molecular ion peak (M+H)⁺ corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of its molecular formula. A characteristic fragmentation pattern for sulfonamides involves the loss of sulfur dioxide (SO₂), which would likely be observed in tandem mass spectrometry (MS/MS) experiments. researchgate.net

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The biphenyl group in this compound contains a conjugated π-electron system, which would lead to characteristic absorption bands in the UV region. Typically, sulfonamides exhibit absorptions corresponding to π-π* and n–π* electronic transitions. nih.gov For N-phenylbenzenesulfonamide, absorptions are noted in the 200-800 nm range. nih.gov The π-π* transitions, originating from the biphenyl aromatic system, are expected to produce strong absorption bands at shorter wavelengths, while the n–π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms of the sulfonamide group, would appear as weaker bands at longer wavelengths. nih.gov

Chromatographic Methods for Purity and Compound Analysis (e.g., High-Performance Liquid Chromatography)

Chromatographic techniques are essential for separating the target compound from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is the most common chromatographic method for the analysis of non-volatile organic compounds like this compound. A reversed-phase HPLC method, likely using a C18 column, would be developed for purity assessment. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The compound would be detected using a UV detector, set at a wavelength corresponding to one of its absorption maxima (e.g., around 254 nm). The retention time of the main peak would be characteristic of the compound, and the peak area would be used to calculate its purity relative to any detected impurities.

Thin-Layer Chromatography (TLC) is also a valuable tool, particularly for monitoring the progress of the synthesis of sulfonamide derivatives. researchgate.net It allows for a quick and simple assessment of the reaction mixture's composition.

X-ray Crystallography for Crystalline Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique would provide a wealth of information.

The analysis would reveal:

Molecular Conformation: The exact bond lengths, bond angles, and torsion angles within the molecule.

Crystal Packing: How the individual molecules are arranged in the crystal lattice.

Intermolecular Interactions: The presence and geometry of hydrogen bonds (e.g., involving the sulfonamide N-H and amine N-H groups) and other non-covalent interactions that stabilize the crystal structure.

For example, the crystal structure analysis of a related compound, ({4-nitrophenyl}sulfonyl)tryptophan, revealed a monoclinic crystal system with a P2₁ space group, and its structure was stabilized by O-H···O and N-H···O intermolecular contacts. nih.gov Similarly, 4-Methyl-N-(4-methylphenylsulfonyl)-N-phenylbenzenesulfonamide was found to crystallize in a monoclinic, C2/c system. researchgate.net This type of detailed structural information is crucial for understanding the compound's physical properties and its interactions in biological systems.

Interactive Data Table: Crystallographic Data for Analogous Sulfonamides Note: This table shows examples of crystallographic data from related sulfonamide structures to illustrate the type of information obtained.

Parameter({4-nitrophenyl}sulfonyl)tryptophan nih.gov4-Methyl-N-(4-methylphenylsulfonyl)-N-phenylbenzenesulfonamide researchgate.net
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁C2/c
Key Intermolecular InteractionsO-H···O, N-H···OC-H···O

Future Research Perspectives and Translational Potential

Development of Multi-Targeted Agents Based on the Sulfonamide Scaffold

The conventional "one-drug, one-target" paradigm is increasingly being challenged by the complexity of multifactorial diseases like cancer, neurodegenerative disorders, and metabolic syndromes. Polypharmacology, an approach that involves designing single chemical entities to modulate multiple targets simultaneously, has emerged as a promising strategy for achieving enhanced therapeutic efficacy and overcoming drug resistance. bohrium.comnih.gov The sulfonamide moiety is recognized as a "privileged structural motif" in medicinal chemistry, frequently appearing in drugs with a wide array of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties. researchgate.netnih.gov This inherent versatility makes the sulfonamide scaffold an ideal starting point for the development of multi-targeted agents.

Table 1: Examples of Biological Targets for Sulfonamide-Based Compounds

Target ClassSpecific Example(s)Associated Disease Area
EnzymesCarbonic Anhydrases (CAs), Kinases (e.g., PLK4), Aromatase, Dihydropteroate (B1496061) Synthase (DHPS)Glaucoma, Cancer, Infectious Diseases
ReceptorsEstrogen Receptor (ER)Cancer
Other ProteinsMicrotubules (via tubulin polymerization)Cancer

This table is illustrative and based on the broad activities of the sulfonamide class of compounds. mdpi.comrsc.orgnih.govnih.govijcce.ac.ir

Design of Novel Scaffolds with Enhanced Selectivity and Potency

While multi-targeting is a valuable strategy, the development of highly potent and selective inhibitors for specific targets remains a cornerstone of drug discovery. Starting from the N-(4-aminobutyl)biphenyl-4-sulfonamide structure, future design efforts will leverage advanced computational methods and synthetic chemistry to create new scaffolds with superior pharmacological profiles. Structure-based drug design, guided by X-ray crystallography or cryo-electron microscopy of the target protein, can reveal key binding interactions and inform rational modifications. acs.org

Strategies to enhance selectivity and potency include:

Scaffold Hopping and Bioisosteric Replacement: Replacing the biphenyl (B1667301) core or the aminobutyl side chain with different heterocyclic or aliphatic systems could lead to novel chemical matter with improved properties. The sulfonamide group itself can act as a bioisostere for a carboxylic acid group, offering advantages in drug design. mdpi.com

Structure-Activity Relationship (SAR) Studies: Systematic modification of the parent compound by introducing various substituents on the biphenyl rings can probe the chemical space around the target's binding pocket. nih.gov As demonstrated in the development of potent inhibitors for carbonic anhydrase IX and FabX, even small changes to the scaffold can result in significant gains in potency and selectivity. rsc.orgacs.org For example, one study on 1,1'-biphenyl-4-sulfonamides found that altering substituents led to compounds with subnanomolar inhibitory activity against carbonic anhydrase II (CA II). nih.gov

Conformational Constraint: Introducing rigid elements or cyclic structures into the scaffold can lock the molecule into a bioactive conformation, reducing the entropic penalty of binding and thereby increasing affinity and selectivity. acs.org

These approaches, which have been successfully applied to develop potent sulfonamide-based inhibitors for targets like Polo-like kinase 4 (PLK4), can guide the evolution of this compound into next-generation therapeutic candidates. nih.gov

Integration with Chemical Biology Tools for Target Deconvolution

A significant challenge in phenotypic drug discovery, where compounds are identified based on an observed effect in cells or organisms, is the subsequent identification of their molecular target(s)—a process known as target deconvolution. nih.govnih.gov For a compound like this compound, identifying its precise biological targets is crucial for understanding its mechanism of action and for further optimization. Modern chemical biology and proteomic techniques offer powerful solutions for this challenge. researchgate.net

Future research should involve the development of chemical probes based on the this compound structure. These probes are typically created by appending a reporter tag (like a fluorophore or biotin) or a reactive group to the parent molecule. nih.gov Key methodologies include:

Affinity-Based Proteomics: This classic approach involves immobilizing a derivative of the compound onto a solid support (e.g., beads) to "pull down" its binding partners from cell lysates. nih.gov The captured proteins are then identified using mass spectrometry.

Activity-Based Protein Profiling (ABPP): ABPP uses reactive probes to covalently label the active sites of entire enzyme families. nih.gov A competitive experiment with this compound can reveal which enzymes it binds to by observing a decrease in probe labeling.

Capture Compound Mass Spectrometry (CCMS): This technique utilizes unique tri-functional small molecule probes for binding, capturing, and isolating protein targets from their native environments, allowing for the interrogation of even weak binding interactions. criver.com

Label-Free Methods: Techniques such as Drug Affinity Responsive Target Stability (DARTS) or Cellular Thermal Shift Assay (CETSA) measure changes in a protein's stability upon ligand binding, obviating the need to chemically modify the compound of interest. nih.goveuropeanreview.org

By employing these cutting-edge tools, researchers can unambiguously identify the cellular targets of this compound, paving the way for target validation and biomarker discovery, and ultimately accelerating its translational potential. nih.govresearchgate.net

Q & A

Q. What are the standard synthetic pathways for preparing N-(4-aminobutyl)biphenyl-4-sulfonamide, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via a multi-step process involving sulfonylation and amine coupling. A validated approach involves:

Reacting biphenyl-4-sulfonyl chloride with 1,4-diaminobutane in the presence of pyridine to neutralize HCl byproducts, ensuring controlled pH (6.5–7.5) .

Purification via column chromatography (silica gel, eluent: chloroform/methanol 9:1 v/v) followed by recrystallization from ethanol to achieve >95% purity .

Reaction monitoring using TLC (Rf ~0.4 in chloroform/methanol) and FT-IR to confirm sulfonamide bond formation (characteristic S=O stretches at 1150–1350 cm⁻¹) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer: A combination of analytical techniques is employed:

  • X-ray crystallography : Resolves bond lengths (e.g., S–N: ~1.63 Å) and dihedral angles between the biphenyl and sulfonamide groups, confirming steric and electronic stability .
  • NMR spectroscopy :
    • ¹H NMR : Aromatic protons appear as doublets at δ 7.4–7.8 ppm, while the aminobutyl chain shows signals at δ 1.6–2.2 ppm (methylene) and δ 3.0 ppm (NH₂) .
    • ¹³C NMR : Sulfonamide carbon resonates at δ 44–46 ppm, distinct from amide carbonyls .
  • Elemental analysis : Validates stoichiometry (e.g., C: 62.3%, H: 6.2%, N: 9.1%) within ±0.3% error .

Q. What solvent systems are optimal for solubility and purification of this compound?

Methodological Answer:

  • Solubility : The compound is sparingly soluble in water (<0.1 mg/mL) but dissolves in polar aprotic solvents (e.g., DMF, DMSO) and ethanol (20–25 mg/mL at 25°C) .
  • Purification : Use cold ethanol for recrystallization to minimize co-precipitation of byproducts. For HPLC, a C18 column with acetonitrile/water (70:30 v/v) at 1.0 mL/min provides baseline separation (retention time: 8.2 min) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the bioactivity of this compound derivatives?

Methodological Answer:

  • Substitution patterns : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the biphenyl para-position to enhance binding affinity to target enzymes (e.g., carbonic anhydrase) .
  • QSAR modeling : Use molecular descriptors (e.g., logP, polar surface area) to correlate substituent effects with IC₅₀ values. For example, a Hammett σ value >0.5 increases inhibitory potency by 30% .
  • Docking simulations : AutoDock Vina predicts binding modes with ΔG < -8.5 kcal/mol for sulfonamide interactions in hydrophobic enzyme pockets .

Q. What advanced analytical techniques are used to study the compound’s role in biochemical assays?

Methodological Answer:

  • Chemiluminescence resonance energy transfer (CRET) : Incorporate TiO₂ nanoparticles functionalized with the compound to detect biomarkers (e.g., copeptin) at picomolar sensitivity. Emission peaks at 425 nm (λex = 340 nm) confirm energy transfer efficiency >75% .
  • Surface plasmon resonance (SPR) : Immobilize the compound on gold chips to measure real-time binding kinetics (ka ~1.2 × 10⁴ M⁻¹s⁻¹; kd ~0.03 s⁻¹) with disease-related proteins .

Q. How can researchers resolve contradictions between solubility data and observed bioactivity in vitro?

Methodological Answer:

  • Co-solvent systems : Use 5% DMSO in PBS to maintain solubility while ensuring <0.1% cytotoxicity in cell assays .
  • Micellar encapsulation : Encapsulate the compound in PEG-PLGA nanoparticles (size: 120±15 nm) to improve aqueous dispersion and cellular uptake, enhancing IC₅₀ by 2.5-fold in cancer cell lines .

Q. What crystallographic insights inform the compound’s stability under varying pH conditions?

Methodological Answer:

  • pH-dependent polymorphism : X-ray diffraction reveals a monoclinic P2₁/c lattice at pH 7.0, transitioning to triclinic P-1 at pH <5.0 due to protonation of the sulfonamide nitrogen .
  • Thermogravimetric analysis (TGA) : Decomposition onset at 220°C (neutral pH) vs. 190°C (acidic conditions), indicating reduced thermal stability in protonated form .

Q. How does this compound interact with enzymatic pathways, such as deoxyhypusine synthase?

Methodological Answer:

  • Enzyme inhibition assays : Pre-incubate the compound with rat testis-derived deoxyhypusine synthase (0.1 mg/mL) and measure residual activity via HPLC. IC₅₀ values of 12±2 μM suggest competitive inhibition with spermidine .
  • Isothermal titration calorimetry (ITC) : Binding stoichiometry (n = 1.1) and Kd = 8.3 μM confirm 1:1 interaction with the enzyme’s active site .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.